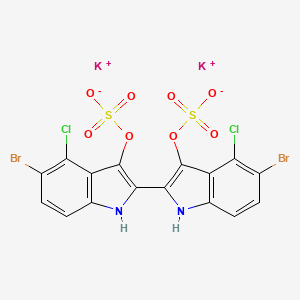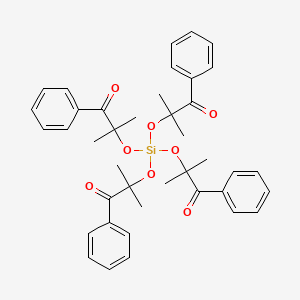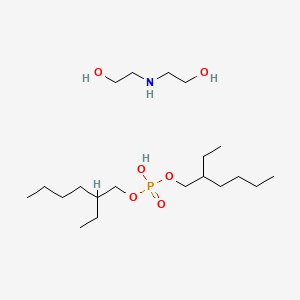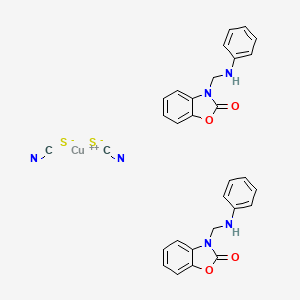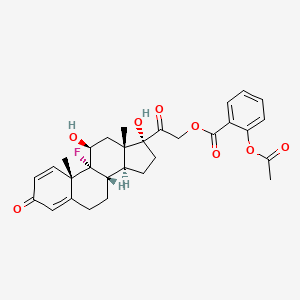
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is often used in the treatment of various inflammatory and autoimmune conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (prednisolone). The process includes:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group.
Epoxidation: of the 9(11)-double bond followed by hydrofluorination to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Industrial Production Methods
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Fluorine gas, hydrogen fluoride.
Hydrolyzing agents: Aqueous acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to hydroxyl groups.
科学的研究の応用
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate has a wide range of scientific research applications:
Chemistry: Used as a standard for studying corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Utilized in the formulation of pharmaceutical products for treating inflammatory conditions.
作用機序
The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .
類似化合物との比較
Similar Compounds
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione.
Triamcinolone: 9-Fluoro-11beta,21,21-trihydroxy-16alpha,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dione.
Uniqueness
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is unique due to its specific combination of fluorination and acetylation, which enhances its anti-inflammatory and immunosuppressive properties compared to other corticosteroids.
特性
CAS番号 |
68497-92-7 |
|---|---|
分子式 |
C30H33FO8 |
分子量 |
540.6 g/mol |
IUPAC名 |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C30H33FO8/c1-17(32)39-23-7-5-4-6-20(23)26(36)38-16-25(35)29(37)13-11-21-22-9-8-18-14-19(33)10-12-27(18,2)30(22,31)24(34)15-28(21,29)3/h4-7,10,12,14,21-22,24,34,37H,8-9,11,13,15-16H2,1-3H3/t21-,22-,24-,27-,28-,29-,30-/m0/s1 |
InChIキー |
CVRKKRJINWSRNT-WIONDFDJSA-N |
異性体SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)O |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)C2(CCC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



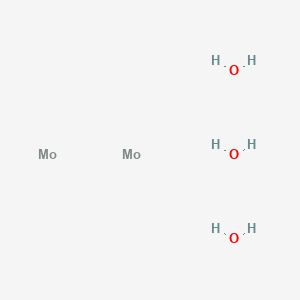
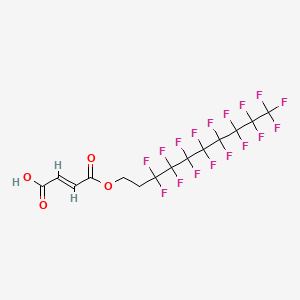



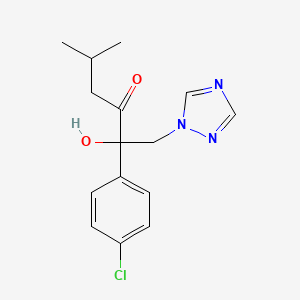
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
